4-Fluoro-3-methyl-2-(trifluoromethyl)aniline
Overview
Description
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly influences its reactivity and stability, making it a subject of interest in organic chemistry and material science.
Mechanism of Action
Target of Action
It’s known that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the presence of the -cf3 group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that the compound was used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .
Result of Action
It’s suggested that the compound can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It’s also important to avoid release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the introduction of the trifluoromethyl group through a reaction with trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) in the presence of a catalyst. The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or nitroso compounds, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This unique structure makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
IUPAC Name |
4-fluoro-3-methyl-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-5(9)2-3-6(13)7(4)8(10,11)12/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWXSMGRPJDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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